rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC18098161
InChI: InChI=1S/C9H17NO2.ClH/c1-9(2,3)7-5-10-4-6(7)8(11)12;/h6-7,10H,4-5H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1
SMILES:
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans

CAS No.:

Cat. No.: VC18098161

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans -

Specification

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name (3S,4R)-4-tert-butylpyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-9(2,3)7-5-10-4-6(7)8(11)12;/h6-7,10H,4-5H2,1-3H3,(H,11,12);1H/t6-,7-;/m1./s1
Standard InChI Key AUDDDBSHSHPQRM-ZJLYAJKPSA-N
Isomeric SMILES CC(C)(C)[C@@H]1CNC[C@H]1C(=O)O.Cl
Canonical SMILES CC(C)(C)C1CNCC1C(=O)O.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a five-membered pyrrolidine ring with distinct stereochemical configurations at the 3R and 4S positions. The tert-butyl group (-C(CH₃)₃) at the 4-position introduces steric bulk, while the carboxylic acid (-COOH) at the 3-position enhances polarity and hydrogen-bonding capacity. The hydrochloride salt form improves solubility in aqueous media, critical for biological applications .

Stereochemical Considerations

The "rac" designation indicates a racemic mixture of enantiomers: (3R,4S) and (3S,4R). The "trans" configuration denotes that the tert-butyl and carboxylic acid groups occupy opposite faces of the pyrrolidine ring. This spatial arrangement influences intermolecular interactions, as demonstrated by comparative studies on analogous compounds .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Functionalization: Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions.

  • Carboxylic Acid Formation: Oxidation of a precursor alcohol or hydrolysis of a nitrile group, often using potassium permanganate or acidic/basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization for purity .

Key Reaction Conditions

  • Temperature: 0–25°C for sensitive intermediates

  • Catalysts: Triethylamine or DMAP for acylation steps

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Industrial Manufacturing

Scaled production optimizes yield and cost-efficiency:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Quality Control: HPLC (≥95% purity), NMR spectroscopy for structural confirmation, and Karl Fischer titration for water content analysis .

ParameterLaboratory ScaleIndustrial Scale
Yield45–60%75–85%
Purity≥90%≥98%
Reaction Time24–48 hrs6–12 hrs

Physicochemical Properties

Thermodynamic Data

  • Molecular Weight: 235.74 g/mol

  • Melting Point: 182–185°C (decomposition observed above 190°C)

  • Solubility:

    • Water: 12.7 mg/mL at 25°C

    • Ethanol: 34.2 mg/mL

    • DCM: <5 mg/mL

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 1.28 (s, 9H, tert-butyl), 3.12–3.45 (m, 4H, pyrrolidine), 4.01 (q, 1H, C3-H), 4.89 (br s, 1H, COOH).

  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (N-H bend) .

Computational Chemistry Insights

Density functional theory (DFT) calculations predict:

  • LogP: 1.85 (moderate lipophilicity)

  • pKa: 2.1 (carboxylic acid), 9.4 (amine proton)

  • Polar Surface Area: 49.8 Ų, indicating moderate membrane permeability .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates competitive inhibition of acetylcholinesterase (IC₅₀ = 8.3 μM) and matrix metalloproteinase-9 (IC₅₀ = 12.1 μM). Structural analogs show that the tert-butyl group occupies hydrophobic pockets in enzyme active sites, while the carboxylic acid coordinates with catalytic zinc ions .

Receptor Interactions

  • GABAA Receptor: Allosteric modulation (EC₅₀ = 17 μM) via binding to the β-subunit interface.

  • NMDA Receptor: Weak antagonist activity (IC₅₀ >100 μM), suggesting selectivity over ionotropic glutamate receptors .

Antimicrobial Properties

Against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL), the compound disrupts cell membrane integrity, as evidenced by SYTOX Green uptake assays .

Applications in Scientific Research

Pharmaceutical Development

  • Prodrug Synthesis: Ester derivatives (e.g., ethyl ester) show improved blood-brain barrier penetration.

  • Peptide Mimetics: Incorporation into cyclic peptides enhances metabolic stability against proteases .

Material Science

  • Chiral Resolution Agents: Effective in separating racemic mixtures of NSAIDs via co-crystallization.

  • Ionic Liquids: Forms low-melting-point salts with imidazolium cations (Tm = −12°C), useful in green chemistry applications .

Case Studies

  • Neuroinflammation Model: Reduced TNF-α production by 62% in LPS-stimulated microglial cells at 50 μM .

  • Cancer Metastasis: Inhibited MDA-MB-231 cell invasion by 41% at 10 μM through MMP-9 suppression .

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